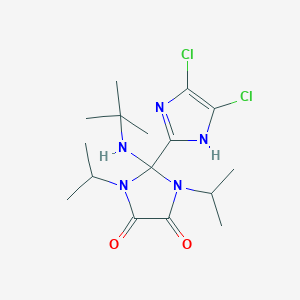
2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione is a complex organic compound known for its intricate structure and significant applications in scientific research. This compound belongs to the class of imidazolidine-4,5-diones and is characterized by the presence of both tert-butylamino and dichloroimidazolyl groups, making it unique in its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common route includes:
Formation of Imidazolidine Ring: : The initial step involves the condensation of isopropylamine with a dichloroimidazole derivative under acidic conditions to form the imidazolidine-4,5-dione core.
Introduction of tert-Butylamino Group: : The tert-butylamino group is introduced via nucleophilic substitution using tert-butylamine and a suitable activating group such as tosylate or mesylate.
Final Adjustments: : The final step involves refining the reaction conditions, typically through recrystallization, to ensure the purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione follows a scaled-up version of the synthetic route described. This involves:
Bulk Reagents: : The use of bulk reagents ensures cost-effectiveness and efficiency.
Optimized Conditions: : Reaction conditions are optimized for maximum yield, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions using agents such as lithium aluminum hydride can yield amine derivatives.
Substitution: : Nucleophilic substitution reactions are common, especially with halogen groups being replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Ammonia, hydroxide ions, alkoxide ions.
Major Products Formed
Oxides: : Resulting from oxidation reactions.
Amines: : Resulting from reduction reactions.
Substituted Derivatives: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione finds extensive applications in multiple fields:
Chemistry: : Used as a reagent and intermediate in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potentials, particularly in anti-inflammatory and anticancer research.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interacts with specific enzymes and receptors in biological systems.
Pathways: : Modulates pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(tert-butylamino)-2-(1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione
2-(tert-butylamino)-2-(4-chloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione
Uniqueness
Compared to its analogs, 2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione exhibits enhanced chemical stability and distinct reactivity due to the presence of two chloro substituents on the imidazolyl ring, making it a valuable compound in research and industrial applications.
Hope you found this insightful! Anything more you’d like to explore about this compound?
Properties
IUPAC Name |
2-(tert-butylamino)-2-(4,5-dichloro-1H-imidazol-2-yl)-1,3-di(propan-2-yl)imidazolidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Cl2N5O2/c1-8(2)22-12(24)13(25)23(9(3)4)16(22,21-15(5,6)7)14-19-10(17)11(18)20-14/h8-9,21H,1-7H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBISFWZYIDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1(C2=NC(=C(N2)Cl)Cl)NC(C)(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














